![molecular formula C21H28ClNO B060829 (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol CAS No. 171815-92-2](/img/structure/B60829.png)
(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol
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Description
“(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol” is a complex organic compound. It contains a chloro group, a dibenzylamino group, and a hydroxyl group attached to a hexane backbone. The (2R,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, dibenzylamino, and hydroxyl groups at the appropriate positions on the hexane backbone. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The compound has two chiral centers, indicated by the (2R,3S) notation. This means that the molecule exists in different forms, or stereoisomers, that are mirror images of each other .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the hydroxyl group might make the compound a good nucleophile, while the chloro group could potentially make it a good electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxyl group might make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZKLYFCBJELX-SFTDATJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444189 |
Source
|
Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |
CAS RN |
171815-92-2 |
Source
|
Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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